LSD1 Biochemical Potency: Comparative IC50 Analysis Against Closest In-Class Analogs
The cyclopropylamine acetamide chemotype, to which N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide belongs, exhibits LSD1 IC50 values in the low nanomolar range in biochemical assays [1]. The specific structural features of this compound—particularly the 1-cyano-1-cyclopropylethyl group and the pyrazole-propan-2-amine linker—position it within a subset of analogs that achieve single-digit nanomolar potency. Close analogs with isomeric pyrazole attachment or alternative heterocycles (e.g., imidazole, triazole) typically show 5- to 20-fold weaker inhibition, demonstrating the sensitivity of potency to the precise pyrazole substitution pattern [1]. The cyano group further contributes to an irreversible, mechanism-based inhibition profile that is not uniformly observed across all class members [2].
| Evidence Dimension | LSD1 biochemical IC50 |
|---|---|
| Target Compound Data | Low nanomolar (single-digit nM predicted based on analog SAR within same Markush structure) [1] |
| Comparator Or Baseline | Closest in-class analogs with pyrazole regioisomer variation or heterocycle substitution: IC50 typically 5–20× higher (mid-to-high nanomolar) [1] |
| Quantified Difference | Estimated ≥5-fold improvement in potency over sub-optimally substituted analogs [1] |
| Conditions | Recombinant human LSD1 biochemical assay; irreversible inhibitor [1][2] |
Why This Matters
Superior biochemical potency allows lower screening concentrations, reducing compound consumption and mitigating off-target risk in cell-based assays.
- [1] Ortega Muñoz A, Castro-Palomino Laria J, Fyfe MCT. Substituted heteroaryl- and aryl-cyclopropylamine acetamides and their use. US Patent 8,501,981, 2015. View Source
- [2] Oryzon Genomics S.A. (HETERO)ARYL CYCLOPROPYLAMINE COMPOUNDS AS LSD1 INHIBITORS. Patent family including EP2688568B1, 2012. View Source
